Cas no 88394-05-2 (2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-)

2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-
- 5-methyl-3-oxo-3,4-dihydro-pyrazine-2-carboxylic acid amide
- 6-methyl-2-oxo-1H-pyrazine-3-carboxamide
- Pyrazinecarboxamide, 3,4-dihydro-5-methyl-3-oxo- (9CI)
- 5-Methyl-3-oxo-3,4-dihydro-pyrazin-2-carbonsaeure-amid
- 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
- 3-Hydroxy-5-methyl-pyrazinecarboxamide
- NSC 157781
- 3,4-Dihydro-5-methyl-3-oxo-2-pyrazinecarboxamide (ACI)
- Pyrazinecarboxamide, 3-hydroxy-5-methyl- (7CI)
- W17787
- MFCD20040391
- SCHEMBL20399747
- CS-0061085
- AS-68130
- 3-Hydroxy-5-methylpyrazine-2-carboxamide
- FYFRUDVATNMIGT-UHFFFAOYSA-N
- NSC-157781
- 88394-05-2
- AKOS037646318
- NSC157781
- 5-methyl-3-hydroxypyrazine-2-carboxamide
- SCHEMBL9592586
- 5-METHYL-3-OXO-4H-PYRAZINE-2-CARBOXAMIDE
- DTXSID30303298
-
- MDL: MFCD20040391
- Inchi: 1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,9,11)
- InChI Key: FYFRUDVATNMIGT-UHFFFAOYSA-N
- SMILES: O=C(C1C(=O)NC(C)=CN=1)N
Computed Properties
- Exact Mass: 153.05400
- Monoisotopic Mass: 153.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 84.6A^2
Experimental Properties
- Density: 1.52
- Melting Point: 219-220 ºC
- Boiling Point: 528°C at 760 mmHg
- Flash Point: 273.1°C
- Refractive Index: 1.662
- PSA: 88.84000
- LogP: -0.12250
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- Security Information
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334852-5g |
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide |
88394-05-2 | 95%+ | 5g |
$1245 | 2021-08-18 | |
eNovation Chemicals LLC | D972600-5g |
5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide |
88394-05-2 | 97% | 5g |
$2500 | 2024-05-24 | |
eNovation Chemicals LLC | D972600-1g |
5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide |
88394-05-2 | 97% | 1g |
$950 | 2024-05-24 | |
Alichem | A099002257-5g |
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide |
88394-05-2 | 95% | 5g |
$2190.90 | 2023-08-31 | |
Alichem | A099002257-10g |
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide |
88394-05-2 | 95% | 10g |
$2680.00 | 2023-08-31 | |
Aaron | AR004J0F-100mg |
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- |
88394-05-2 | 95% | 100mg |
$154.00 | 2023-12-14 | |
1PlusChem | 1P004IS3-100mg |
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- |
88394-05-2 | 95% | 100mg |
$149.00 | 2024-04-20 | |
1PlusChem | 1P004IS3-500mg |
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- |
88394-05-2 | 95% | 500mg |
$320.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131725-100mg |
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide |
88394-05-2 | 98% | 100mg |
¥1547.00 | 2024-04-27 | |
Aaron | AR004J0F-250mg |
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- |
88394-05-2 | 95% | 250mg |
$252.00 | 2023-12-14 |
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Additional information on 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-
Comprehensive Overview of 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- (CAS No. 88394-05-2)
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-, with the CAS number 88394-05-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazine backbone and functional groups, plays a pivotal role in the development of novel therapeutic agents. Researchers and industry professionals are increasingly interested in its potential applications, particularly in the context of drug discovery and medicinal chemistry.
The molecular structure of 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- features a pyrazine ring, which is a nitrogen-containing heterocycle known for its versatility in chemical synthesis. The presence of the carboxamide and oxo functional groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This compound is often explored for its potential to modulate biological pathways, particularly those related to enzyme inhibition and receptor binding.
In recent years, the demand for high-purity chemical intermediates like 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- has surged, driven by advancements in precision medicine and targeted drug delivery systems. The compound's ability to serve as a building block for small-molecule inhibitors has made it a focal point in studies addressing cancer therapeutics and neurodegenerative diseases. Its relevance in these fields aligns with the growing public interest in personalized healthcare and biomarker discovery.
From a synthetic chemistry perspective, 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- is often synthesized through multi-step organic reactions, including condensation and oxidation processes. Researchers emphasize the importance of optimizing reaction conditions to achieve high yields and purity, as these factors are critical for downstream applications. The compound's stability under various pH conditions also makes it suitable for formulation development in the pharmaceutical industry.
One of the most frequently asked questions about 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- revolves around its mechanism of action in biological systems. Studies suggest that its pyrazine core interacts with specific protein targets, potentially influencing cellular signaling pathways. This has led to its exploration in anti-inflammatory and antiviral research, particularly in the wake of global health challenges. The compound's structural analogs have also been investigated for their bioavailability and metabolic stability, which are key considerations in drug design.
The commercial availability of 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- is another area of interest for procurement specialists and laboratory managers. Suppliers often highlight its high-purity grades and compliance with Good Manufacturing Practices (GMP), ensuring its suitability for research and development. Additionally, the compound's storage requirements and handling precautions are frequently discussed to maintain its integrity over time.
In the context of green chemistry, efforts are underway to develop more sustainable synthesis routes for 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-. Researchers are exploring catalytic methods and solvent-free reactions to minimize environmental impact. This aligns with the broader industry shift toward eco-friendly manufacturing and reduced carbon footprints, topics that resonate with environmentally conscious stakeholders.
Looking ahead, the potential applications of 2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo- are expected to expand, particularly in combinatorial chemistry and high-throughput screening. Its role in identifying lead compounds for new therapies underscores its importance in modern drug discovery pipelines. As the scientific community continues to uncover its properties, this compound is poised to remain a key player in advancing biomedical research and therapeutic innovation.
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